molecular formula C27H18ClNO3 B11674226 N-(2-benzoyl-4-chlorophenyl)-9H-xanthene-9-carboxamide

N-(2-benzoyl-4-chlorophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B11674226
M. Wt: 439.9 g/mol
InChI Key: YSTYPIXNUVPCML-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-9H-xanthene-9-carboxamide is a synthetic organic compound that belongs to the class of xanthene derivatives This compound is characterized by the presence of a xanthene core, which is a tricyclic structure consisting of two benzene rings fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-benzoyl-4-chlorophenylamine, which is then reacted with 9H-xanthene-9-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The raw materials are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-9H-xanthene-9-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
  • N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
  • N-(2-benzoyl-4-chlorophenyl)-N-methylbenzamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H18ClNO3

Molecular Weight

439.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H18ClNO3/c28-18-14-15-22(21(16-18)26(30)17-8-2-1-3-9-17)29-27(31)25-19-10-4-6-12-23(19)32-24-13-7-5-11-20(24)25/h1-16,25H,(H,29,31)

InChI Key

YSTYPIXNUVPCML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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